molecular formula C23H28ClN3O4S B2729577 N1-(4-chlorophenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898407-00-6

N1-(4-chlorophenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2729577
CAS No.: 898407-00-6
M. Wt: 478
InChI Key: BVKOJHFAQFYEGW-UHFFFAOYSA-N
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Description

N1-(4-chlorophenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H28ClN3O4S and its molecular weight is 478. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Studies have explored the synthesis and reactions of compounds with structural similarities to "N1-(4-chlorophenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide," highlighting the methodologies for creating novel chemical entities. For instance, the reactions of N-phenylmaltimide with chlorosulfonic acid have yielded a variety of sulfonamides, showcasing the chemical versatility and potential for creating diverse compounds through substitution and addition reactions (Cremlyn & Nunes, 1987).

Potential Therapeutic Applications

Research into derivatives of compounds structurally related to "this compound" has shown promise for therapeutic applications. For example, the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives has been evaluated for potential drug candidates in the treatment of Alzheimer’s disease, indicating the compound’s relevance in developing new therapeutic agents (Rehman et al., 2018).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds, such as the structure of 3-(3,5-dimethylpiperidino)-N-(p-chlorophenyl)succinimide, offer insights into the molecular configurations and interactions that underpin their biological activity and chemical reactivity. This research aids in understanding how structural features influence the compound's properties and potential applications (Igonin et al., 1993).

Biochemical and Pharmacological Investigations

The interaction of similar compounds with biological targets has been studied, such as the molecular interaction of antagonists with cannabinoid receptors. These studies contribute to the understanding of how structural variations impact receptor binding and activity, providing a basis for the development of targeted therapies (Shim et al., 2002).

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O4S/c1-16-6-7-17(2)21(15-16)32(30,31)27-14-4-3-5-20(27)12-13-25-22(28)23(29)26-19-10-8-18(24)9-11-19/h6-11,15,20H,3-5,12-14H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKOJHFAQFYEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.